molecular formula C14H10N4O B2451323 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-57-4

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2451323
CAS No.: 303150-57-4
M. Wt: 250.261
InChI Key: RWGNJJVDNVFLLL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidines derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Therefore, future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-anilino-1H-pyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazoloquinolines

Uniqueness

Compared to similar compounds, 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a cyano group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGNJJVDNVFLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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